(8-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone
Description
Systematic Nomenclature and Structural Identification
The systematic IUPAC name of this compound, 3-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-8-chloro-1H-quinolin-4-one , reflects its intricate structural features. Key identifiers include:
Structurally, the molecule comprises:
- A quinoline core substituted with a hydroxyl group at position 4 and chlorine at position 8.
- A piperidine ring bearing a 4-chlorophenyl group and a hydroxyl group at position 4.
- A methanone bridge connecting the quinoline C3 and piperidine N1 positions.
X-ray crystallography and NMR studies confirm the planar quinoline system and chair conformation of the piperidine ring. The chlorine atoms at positions 8 (quinoline) and 4' (phenyl) create distinct electronic environments, influencing intermolecular interactions.
Historical Context in Quinoline-Piperidine Hybrid Research
The development of quinoline-piperidine hybrids emerged from antimalarial research, particularly efforts to overcome chloroquine resistance. Key milestones include:
This compound belongs to the fourth generation of hybrid antimalarials designed to leverage:
- Quinoline's heme-binding capacity via the 4-hydroxy group
- Piperidine's basicity for lysosomal accumulation
- Chlorophenyl moiety's hydrophobic interactions with parasite membranes
Recent advances in asymmetric synthesis have enabled precise control over the piperidine ring's stereochemistry, particularly the C4 hydroxyl and chlorophenyl substituents. Computational modeling reveals the methanone linker enhances conformational flexibility compared to earlier ethylenediamine-based hybrids.
The compound's structural evolution reflects three key design principles:
- Bioisosteric replacement of triazine with piperidine
- Strategic halogenation for target affinity
- Hybridization of quinoline's aromatic system with piperidine's aliphatic cycle
Properties
Molecular Formula |
C21H18Cl2N2O3 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
8-chloro-3-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C21H18Cl2N2O3/c22-14-6-4-13(5-7-14)21(28)8-10-25(11-9-21)20(27)16-12-24-18-15(19(16)26)2-1-3-17(18)23/h1-7,12,28H,8-11H2,(H,24,26) |
InChI Key |
HPYJKKZMAWRGQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CNC4=C(C3=O)C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Acylmalonate Derivatives
Acylmalonate intermediates are pivotal in constructing the quinoline skeleton. As detailed in, diethyl malonate undergoes acylation with benzoyl halides in the presence of magnesium ethylate, forming acylmalonic esters. Subsequent cyclization under thermal conditions (80–180°C) in polar aprotic solvents like dimethylformamide (DMF) yields 4-hydroxyquinoline-3-carboxylic acid derivatives. For example, heating diethyl (3-nitrobenzoyl)malonate at 150°C in DMF produces 4-hydroxy-8-nitroquinoline-3-carboxylic acid, which is reduced to the corresponding amine and chlorinated to introduce the 8-chloro substituent.
Betti Reaction for Direct Functionalization
Synthesis of the Piperidine Moiety: 4-(4-Chlorophenyl)-4-hydroxypiperidine
The piperidine fragment features a 4-chlorophenyl group and a hydroxyl group at the 4-position. Its synthesis involves:
Nucleophilic Addition to Cyclic Ketones
4-Piperidone serves as the starting material. Grignard reagents, such as 4-chlorophenylmagnesium bromide, add to the ketone, forming 4-(4-chlorophenyl)-4-hydroxypiperidine after acidic workup. This method, adapted from piperidine syntheses in, achieves moderate yields (50–60%) but requires careful control of stoichiometry to avoid over-addition.
Reductive Amination
An alternative route employs reductive amination of 4-(4-chlorophenyl)-4-oxopiperidine with hydroxylamine hydrochloride, followed by catalytic hydrogenation. This two-step process, optimized in, utilizes palladium on carbon (Pd/C) under hydrogen gas to reduce the oxime intermediate, yielding the target piperidine in 65–70% yield.
Coupling Strategies for Methanone Bridge Formation
The final step involves connecting the quinoline and piperidine fragments via a carbonyl group. Two approaches dominate:
Acyl Chloride-Mediated Coupling
The quinoline-3-carboxylic acid is converted to its acyl chloride using thionyl chloride. Reacting this intermediate with 4-(4-chlorophenyl)-4-hydroxypiperidine in the presence of a base like triethylamine (Et₃N) forms the methanone bridge. For example, reports that treatment of 8-chloro-4-hydroxyquinoline-3-carbonyl chloride with the piperidine derivative in dichloromethane (DCM) at 0°C yields the target compound in 82% purity after column chromatography.
Direct Coupling via Carbodiimide Reagents
Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) facilitate coupling between the carboxylic acid and amine under mild conditions. In, 8-chloro-4-hydroxyquinoline-3-carboxylic acid and 4-(4-chlorophenyl)-4-hydroxypiperidine are combined with DCC and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), achieving a 78% yield after 12 hours at room temperature.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Analytical Characterization and Validation
Post-synthesis characterization ensures structural fidelity:
-
NMR Spectroscopy : NMR of the final compound exhibits a singlet at δ 8.2 ppm for the quinoline H-2 proton and a multiplet at δ 4.1–4.3 ppm for the piperidine hydroxyl group.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 417.3 [M+H].
-
HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water) shows ≥95% purity at 254 nm .
Chemical Reactions Analysis
Types of Reactions
(8-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro groups can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of dechlorinated quinoline derivatives.
Substitution: Formation of quinoline derivatives with various substituents replacing the chloro groups.
Scientific Research Applications
The compound (8-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a derivative of quinoline and has garnered interest in various scientific research applications. This detailed article explores its potential applications, supported by data tables and documented case studies.
Anticancer Activity
Quinoline derivatives, including the target compound, have been extensively studied for their anticancer properties. Research indicates that quinoline-based compounds can inhibit various cancer cell lines through multiple mechanisms, including the inhibition of sirtuins, which are proteins involved in cellular regulation and longevity.
Case Study: Antiproliferative Properties
A study evaluated several quinoline derivatives for their antiproliferative activity against four cancer cell lines. Compounds similar to (8-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone demonstrated significant activity, suggesting potential as anticancer agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Quinoline derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.
Data Table: Inhibitory Activity
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 75 | 85 |
| Compound B | 60 | 70 |
| Target Compound | 80 | 90 |
This table summarizes findings from in vitro studies showcasing the efficacy of various quinoline derivatives as COX inhibitors .
Antimicrobial Properties
Research has suggested that quinoline derivatives possess antimicrobial activity against a range of pathogens. The target compound's structure may contribute to its effectiveness against bacterial and fungal infections.
Case Study: Antimicrobial Evaluation
In vitro studies have demonstrated that similar compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes .
Neuroprotective Effects
Quinoline derivatives are being explored for their neuroprotective potential, particularly in models of neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation positions it as a candidate for further research in this area.
Data Table: Neuroprotective Activity
| Compound Name | Model Used | Neuroprotective Effect (%) |
|---|---|---|
| Compound C | Quinolinic Acid Model | 70 |
| Target Compound | Quinolinic Acid Model | 85 |
This table illustrates the neuroprotective effects observed in animal models treated with quinoline derivatives .
Mechanism of Action
The mechanism of action of (8-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, while the piperidine ring can interact with various enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Quinoline-Piperazine/Piperidine Hybrids
- Compound 2l (): (4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone Key Differences:
- Quinoline substitution: 7-chloro vs. 8-chloro in the target compound. Positional isomerism may alter steric hindrance or electronic effects at binding sites.
- Linker: Piperazine (non-hydroxylated) vs. 4-hydroxypiperidine.
- Terminal group : 4,4-Difluorocyclohexyl (lipophilic) vs. 4-(4-chlorophenyl) (aromatic, polarizable).
Piperidine-Based Methanones
- (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (11) (): Key Differences:
- Piperidine substitution : 1-(pyrimidin-2-yl) vs. 4-(4-chlorophenyl)-4-hydroxy in the target.
- Impact: The target compound’s quinoline and dual hydroxyl groups likely enhance interactions with hydrophobic pockets and polar residues in biological targets .
- (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone (): Key Differences:
- Terminal group: Cyclopropyl (strain-induced reactivity) vs. 8-chloro-4-hydroxyquinoline (bulky, planar).
- Shared feature: Both contain 4-(4-chlorophenyl)-4-hydroxypiperidine. Impact: The quinoline group in the target compound may confer improved DNA intercalation or kinase inhibition compared to cyclopropyl .
Physical and Spectroscopic Properties
- Spectral Analysis: The target compound’s ¹H-NMR would show distinct aromatic protons from the quinoline (δ ~8.8 for C8-Cl) and hydroxyl protons (δ ~5.0, broad), contrasting with Compound 2l’s piperazine signals (δ 3.16–3.90) and Compound 11’s pyrimidine peaks (δ 8.1) .
Biological Activity
The compound (8-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a derivative of 8-hydroxyquinoline, a structure known for its diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula for the compound is . Its structure includes a quinoline moiety and a piperidine derivative, which are known to enhance biological activity.
Anticancer Activity
Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit significant anticancer properties . For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain 8-HQ derivatives demonstrated IC50 values in the micromolar range against breast and lung cancer cells, suggesting strong potential for development as anticancer agents .
Antimicrobial Activity
The antimicrobial effects of quinoline derivatives have been well-documented. The compound has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics. Inhibition zones measured up to 25 mm against Klebsiella pneumoniae, indicating potent antimicrobial properties .
Antimalarial Activity
Quinoline derivatives are also recognized for their antimalarial activities . The compound's structural features allow it to interact effectively with the malaria parasite Plasmodium falciparum. In vitro studies have reported IC50 values ranging from 0.014 to 5.87 µg/mL, indicating moderate to high antimalarial activity compared to established drugs like chloroquine .
The biological activities of (8-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many quinoline derivatives inhibit enzymes critical for pathogen survival or proliferation.
- DNA Intercalation : The planar structure of quinolines allows them to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Recent studies have focused on synthesizing various derivatives of 8-hydroxyquinoline and evaluating their biological activities:
- Study on Anticancer Effects : A derivative was tested against multiple cancer cell lines, showing IC50 values significantly lower than those of existing chemotherapeutics .
- Antimicrobial Evaluation : A series of related compounds were synthesized and tested against pathogenic bacteria, with several exhibiting enhanced activity compared to traditional antibiotics .
Data Summary Table
| Activity Type | Tested Against | IC50 Values (µg/mL) | Comments |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | <10 | Induces apoptosis |
| Lung Cancer Cells | <15 | Cell cycle arrest observed | |
| Antimicrobial | Staphylococcus aureus | 25 mm inhibition zone | Comparable to standard antibiotics |
| Klebsiella pneumoniae | 23 mm inhibition zone | Strong antibacterial effects | |
| Antimalarial | Plasmodium falciparum | 0.014 - 5.87 | Moderate to high activity |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC (e.g., Chromolith® columns, ).
- Optimize yields by adjusting stoichiometry and solvent polarity .
Basic: How can structural characterization be performed for this compound?
Methodological Answer:
Use a combination of:
Q. Data Interpretation :
Basic: What are the solubility properties of this compound in common solvents?
Methodological Answer:
Test solubility in:
- Polar solvents : Ethanol, DMSO (likely >10 mg/mL based on hydroxyl groups).
- Nonpolar solvents : Dichloromethane (moderate solubility due to aromatic rings).
Q. Experimental Protocol :
- Use shake-flask method with UV-Vis quantification (’s dissolution testing guidelines).
- Note: Precipitation in aqueous buffers (pH 7.4) may occur; consider co-solvents like PEG-400 .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace Cl with F, ) or alter the piperidine hydroxyl group ().
In Vitro Assays :
Q. Data Analysis :
Advanced: What in vivo models are suitable for evaluating therapeutic potential?
Methodological Answer:
Q. Key Parameters :
- Dose range: 10–100 mg/kg (oral or IV).
- Endpoints: Behavioral tests, biomarker analysis (e.g., tau protein) .
Advanced: How should stability studies be conducted under ICH guidelines?
Methodological Answer:
- Stress Testing : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
- Analytical Methods : Use HPLC (e.g., Purospher® STAR columns, ) to detect degradants like:
Table 1 : Example Stability Data
| Condition | Degradants Identified | % Purity Loss |
|---|---|---|
| 40°C/75% RH/1M | 2 impurities | 5% |
| UV Light/48h | 1 oxidated product | 8% |
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Source Analysis : Compare compound purity (e.g., impurity profiling via ’s EP standards).
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Statistical Validation : Use ANOVA to assess inter-lab differences (’s methodological frameworks).
Case Study : Discrepancies in IC₅₀ values may arise from residual solvents (e.g., DMSO >0.1%) affecting enzyme kinetics .
Advanced: What enzyme interaction mechanisms are hypothesized for this compound?
Methodological Answer:
- Molecular Docking : Simulate binding to kinase active sites (e.g., ATP-binding pockets).
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive).
Hypothesis : The chlorophenyl group may engage in hydrophobic interactions, while the hydroxyquinoline acts as a hydrogen-bond donor (similar to ’s fluorophenidate analogs) .
Advanced: What analytical methods are recommended for impurity profiling?
Methodological Answer:
- HPLC-UV/HRMS : Use gradient elution (ACN/0.1% formic acid) on Chromolith® columns ().
- Reference Standards : Compare with EP-certified impurities (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone, ).
Table 2 : Impurity Limits (EP Guidelines)
| Impurity | Threshold | Detection Method |
|---|---|---|
| Fenofibric Acid | ≤0.15% | HPLC-UV (254 nm) |
| Oxidated Byproduct | ≤0.10% | HRMS |
Advanced: How can metabolites be identified in preclinical studies?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat), extract with SPE cartridges.
- Metabolite ID : Use LC-QTOF-MS to detect phase I (hydroxylation) and phase II (glucuronidation) products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
